REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.Br[C:11]1[C:16]([NH2:17])=[CH:15][N:14]=[CH:13][N:12]=1.[SH:18][CH2:19][CH2:20][CH2:21][OH:22].O>O1CCOCC1>[NH2:17][C:16]1[C:11]([S:18][CH2:19][CH2:20][CH2:21][OH:22])=[N:12][CH:13]=[N:14][CH:15]=1
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=NC=C1N
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
SCCCO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a solid precipitated
|
Type
|
CUSTOM
|
Details
|
The off white solid product (35C1) (913 mg, 4.93 mmol) was obtained
|
Type
|
FILTRATION
|
Details
|
after filtration and air
|
Type
|
CUSTOM
|
Details
|
drying at 25° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC=NC1)SCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |